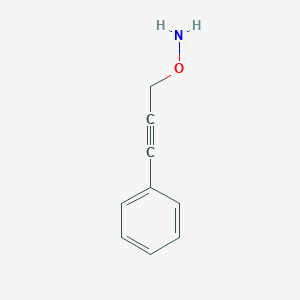

O-(3-phenylprop-2-ynyl)hydroxylamine

説明

O-(3-Phenylprop-2-ynyl)hydroxylamine is a hydroxylamine derivative characterized by a propargyl (prop-2-ynyl) group substituted with a phenyl ring at the terminal carbon. Structurally, it consists of a hydroxylamine (-NH2-O-) moiety linked to a 3-phenylprop-2-ynyl group (C6H5-C≡C-CH2-). This compound combines the reactivity of the hydroxylamine group with the electronic and steric effects of the phenylpropargyl substituent.

特性

CAS番号 |

149649-90-1 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC名 |

O-(3-phenylprop-2-ynyl)hydroxylamine |

InChI |

InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 |

InChIキー |

ZHFXDAQXMNYCTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CCON |

正規SMILES |

C1=CC=C(C=C1)C#CCON |

同義語 |

Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene: One common method for preparing O-(3-phenylprop-2-ynyl)hydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.

Oxidation of Alcohol-Derived Peroxides: Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C.

Industrial Production Methods: Industrial production methods for O-(3-phenylprop-2-ynyl)hydroxylamine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions:

Oxidation: O-(3-phenylprop-2-ynyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Zinc dust, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted hydroxylamines.

科学的研究の応用

Chemistry:

Electrophilic Amination: O-(3-phenylprop-2-ynyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C–N, N–N, O–N, and S–N bonds.

Biology and Medicine:

Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.

Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

Polymer Chemistry: O-(3-phenylprop-2-ynyl)hydroxylamine is used in the synthesis of polymers and other advanced materials.

作用機序

The mechanism of action of O-(3-phenylprop-2-ynyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It reacts with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Structural Features

Hydroxylamine derivatives vary significantly based on substituents attached to the oxygen atom. Below is a structural comparison with key analogs:

Key Observations :

- Electronic Effects : Methoxy-substituted derivatives (e.g., 4h, 4d) exhibit electron-donating groups that stabilize intermediates in synthetic pathways . In contrast, the phenylpropargyl group in O-(3-phenylprop-2-ynyl)hydroxylamine introduces electron-withdrawing effects due to the sp-hybridized carbons.

- Redox Activity : Ferrocene-containing analogs (e.g., ) leverage metallocene redox properties for applications in catalysis or enzyme inhibition.

Key Observations :

Physical and Chemical Properties

A comparison of key properties is summarized below:

Key Observations :

- Propargyl Derivatives : The propargyl group in O-(3-phenylprop-2-ynyl)hydroxylamine likely reduces water solubility compared to methoxy-substituted analogs (e.g., 4j) but improves organic solvent compatibility.

- Thermal Stability : Ferrocene derivatives (e.g., ) exhibit defined melting points, suggesting higher crystalline order compared to oily methoxy analogs.

Key Observations :

- Enzyme Inhibition : Bulky substituents (e.g., ferrocene ) improve selectivity for enzyme targets, while methoxy groups (e.g., ) may modulate solubility for pharmacokinetics.

- Propargyl Reactivity : The triple bond in O-(3-phenylprop-2-ynyl)hydroxylamine could enable click chemistry for bioconjugation or prodrug activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。